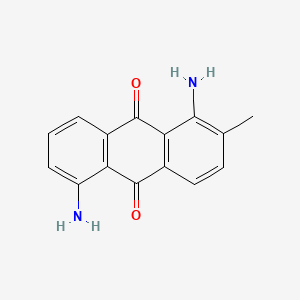

1,5-Diamino-2-methylanthraquinone

Description

Structure

3D Structure

Properties

CAS No. |

10146-54-0 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

1,5-diamino-2-methylanthracene-9,10-dione |

InChI |

InChI=1S/C15H12N2O2/c1-7-5-6-9-12(13(7)17)15(19)8-3-2-4-10(16)11(8)14(9)18/h2-6H,16-17H2,1H3 |

InChI Key |

LTVYYBIBBCUYAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1,5 Diamino 2 Methylanthraquinone

Precursor Synthesis and Intermediate Derivatization Strategies

The construction of the 1,5-Diamino-2-methylanthraquinone molecule relies on the strategic synthesis of its precursors and the derivatization of key intermediates. These initial steps are crucial for dictating the final arrangement of functional groups on the anthraquinone (B42736) core.

Synthesis from 2-Methylanthraquinone (B1664562) Precursors

The synthesis of this compound often begins with the more readily available 2-methylanthraquinone. chemicalbook.comtanyunchem.com This precursor is typically produced through the Friedel-Crafts reaction between phthalic anhydride (B1165640) and toluene. chemicalbook.com Once 2-methylanthraquinone is obtained, it can undergo a sequence of reactions to introduce the desired amino groups. A common pathway involves nitration to yield 1-nitro-2-methylanthraquinone, which is then followed by a reduction step to produce the 1-amino-2-methyl derivative. chemicalbook.com Further functionalization is then required to introduce the second amino group at the 5-position.

Another approach involves the direct amination of nitroanthraquinones. For instance, 1,5-dinitroanthraquinone (B1294578) can be reacted with ammonia (B1221849) in the presence of an organic solvent at elevated temperatures and pressures to yield 1,5-diaminoanthraquinone (B86024). google.com This method can also be applied to mixtures containing dinitroanthraquinones to produce the corresponding diaminoanthraquinones. google.com

A synthetic route to 3,3'-dimethyl-9,9'-bianthracene also utilizes 2-methylanthraquinone as a starting material. tanyunchem.com In this process, 2-methylanthraquinone is reacted with acetic acid, tin granules, and concentrated hydrochloric acid to form 3-methylanthrone, which can be further transformed. tanyunchem.com

Amination and Methylation Approaches for Anthraquinone Scaffolds

The introduction of amino and methyl groups onto the anthraquinone framework can be achieved through various methodologies. Direct amination of the anthraquinone core has been demonstrated using rhodium(I) complexes as catalysts. rsc.org This reaction with amines characteristically occurs at the α-position (positions 1, 4, 5, and 8) of the anthraquinone, leading to 1-alkylaminoanthraquinones and smaller quantities of 1,4-bis(alkylamino)anthraquinones. rsc.org

The Eschweiler-Clarke reaction provides a classic method for the methylation of primary and secondary amines using excess formic acid and formaldehyde. wikipedia.org This reductive amination process converts primary amines to tertiary amines without the formation of quaternary ammonium (B1175870) salts. wikipedia.org This could be a potential route for the N-methylation of the amino groups on the anthraquinone scaffold.

Regioselective Functionalization and Substituent Introduction on the Anthraquinone Core

Controlling the position of functional groups on the anthraquinone core is a key challenge in the synthesis of complex derivatives. Regioselective methods are therefore highly valuable.

The regioselectivity of reactions on the anthraquinone nucleus is influenced by the existing substituents. For example, in anthraquinones with two trifluoromethanesulfonyloxy (TfO) groups, arylation tends to occur preferentially at the α-position. colab.ws The chelating effect of the carbonyl group is thought to play a role in directing incoming groups. colab.ws The cleavage of the anthraquinone ring system, a key step in the biosynthesis of certain bioactive xanthones, can also be regioselective, occurring at either the C4a–C10 or C10a–C10 bond. nih.gov

The use of (η6-arene)chromium tricarbonyl complexes allows for the regioselective lithiation of the anthraquinone system, enabling the synthesis of specific isomers. rsc.org This approach has been used to synthesize compounds like (±)-3-deoxyrabelomycin. rsc.org

Metal-Catalyzed Coupling Reactions for Anthraquinone Derivatives

Transition-metal-catalyzed coupling reactions are powerful tools for introducing a wide array of substituents onto the anthraquinone framework. thieme-connect.dethieme-connect.com Palladium-catalyzed reactions, such as the Suzuki cross-coupling, have been successfully employed to create 2,6-bifunctionalized 9,10-anthraquinones from 2,6-diiodo-1,5-dioctyloxy-9,10-anthraquinone. thieme-connect.dethieme-connect.com

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also been applied to anthraquinone systems. mdpi.com This reaction can be performed under mechanochemical conditions, offering a more environmentally friendly approach. mdpi.com Ruthenium-catalyzed C-H alkylation of anthraquinone derivatives with various alkenes proceeds regioselectively at the α-positions. colab.ws

The Buchwald-Hartwig amination, an important C-N cross-coupling reaction, provides a versatile method for the synthesis of chiral amines and could be applied to the synthesis of aminoanthraquinone derivatives. rsc.org

Friedel-Crafts Acylations and Cyclodehydration Routes in Anthraquinone Synthesis

The Friedel-Crafts reaction is a cornerstone of anthraquinone synthesis. royalsocietypublishing.orgwikipedia.org The acylation of an aromatic compound with a phthalic anhydride, followed by an intramolecular cyclization (cyclodehydration), is a common method for constructing the tricyclic anthraquinone core. royalsocietypublishing.orgyoutube.com Aluminum trichloride (B1173362) is a frequently used Lewis acid catalyst for these reactions. wikipedia.org

A one-pot relay process involving a palladium-catalyzed intermolecular direct acylation followed by an intramolecular Friedel-Crafts acylation has been developed for the synthesis of functionalized anthraquinones. thieme-connect.comthieme.de This method utilizes aldehydes as non-toxic acylation agents. thieme-connect.com

It is important to note that Friedel-Crafts reactions with substituted benzenes can sometimes lead to mixtures of anthraquinone isomers due to substituent migration. royalsocietypublishing.org For example, the reaction of 1,4-diisopropylbenzene (B50396) with phthalic anhydride can result in the formation of 1,3-diisopropylanthraquinone and 2-isopropylanthraquinone. royalsocietypublishing.org

| Reaction | Reactants | Catalyst/Reagents | Product(s) | Reference |

| Friedel-Crafts Acylation & Cyclization | Isopropyl-substituted benzenes, Phthalic anhydride | Aluminum trichloride, Sulfuric acid | Isopropyl-substituted anthraquinones | royalsocietypublishing.org |

| One-Pot Dual Acylation | Aldehydes, Aromatic precursors | Palladium catalyst | Functionalized anthraquinones | thieme-connect.comthieme.de |

| Friedel-Crafts Acylation | 4-Aminophenol derivatives, Phthalic anhydride | Not specified | 1-Amino-4-hydroxyanthraquinone | acs.org |

Diels-Alder and Related Cycloaddition Strategies for Polycyclic Systems

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for rapidly building molecular complexity and is well-suited for the synthesis of polycyclic systems. nih.govscispace.comresearchgate.net Quinones, including benzoquinone, are effective dienophiles in these reactions due to their electron-deficient nature. nih.govscispace.com The reaction between a diene and a quinone can be used to construct the core of polycyclic aromatic compounds. researchgate.net

Historically, the reaction between cyclopentadiene (B3395910) and benzoquinone was one of the first examples of a Diels-Alder reaction to be studied. scispace.com The versatility of this reaction allows for the synthesis of complex structures, including those found in natural products. nih.govscispace.com The Diels-Alder reaction can also be conducted in water, which can lead to higher yields in some cases. rsc.org

| Diene | Dienophile | Conditions | Product | Reference |

| Cyclopentadiene analogs | p-Benzoquinone | Water | Polycyclic cage compounds | rsc.org |

| Butadiene | p-Benzoquinone | Not specified | Diketohexahydronaphthalene | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The synthesis of anthraquinone derivatives is progressively incorporating principles of green chemistry to mitigate environmental impact, reduce waste, and improve efficiency. These approaches focus on alternative reaction media, recyclable catalysts, and energy-efficient methodologies.

The use of water as a reaction solvent is a cornerstone of green chemistry, although the poor solubility of many organic compounds, including anthraquinones, presents a significant challenge. chemicalbook.com Research into related aminoanthraquinone structures demonstrates viable strategies to overcome this, which are applicable to the synthesis of derivatives like this compound.

One prominent green method involves the use of heterogeneous photocatalysts. For instance, 1,5-diaminoanthraquinone (DAAQ) has been successfully immobilized onto functionalized silica (B1680970) nanoparticles (SNPs). This SNPs-DAAQ catalyst operates under visible light, is highly recyclable for up to 10 cycles, and effectively facilitates reactions such as the dehalogenation of aryl halides. nih.gov Such systems avoid hazardous solvents and enable catalyst recovery and reuse, aligning with green chemistry goals. nih.gov

For the synthesis of aminoanthraquinones, catalytic systems that function in aqueous environments are being developed. An efficient Ullmann coupling reaction for producing amino-substituted anthraquinones uses elemental copper as a catalyst in a phosphate (B84403) buffer, which is an aqueous system. nih.gov This method is notable for proceeding without the need for an inert atmosphere. nih.gov Another sustainable approach is the catalytic hydrogenation for producing 1,4-diaminoanthraquinone (B121737) from 1,4-dihydroxyanthraquinone. This process utilizes a recyclable Pd/Ru bimetallic catalyst on an active carbon support, proceeding through hydrogenation followed by ammoniation and oxidation. patsnap.com This nano-catalytic process avoids the generation of high-salt wastewater and waste acid, offering high product purity (≥97%) and yield (≥95%). patsnap.com

Furthermore, studies on the ammonolysis of 1-nitroanthraquinone (B1630840) to produce 1-aminoanthraquinone (B167232) have shown that the reaction can proceed efficiently in the presence of water, indicating that aqueous systems are compatible with key synthetic steps in aminoanthraquinone production. nih.gov

| Catalyst System | Substrate Class | Reaction Type | Key Green Feature | Source |

|---|---|---|---|---|

| Silica-Immobilized DAAQ (SNPs-DAAQ) | Aryl Halides | Visible-Light Photocatalysis | Heterogeneous, recyclable catalyst (up to 10 cycles) | nih.gov |

| Pd/Ru on Active Carbon | 1,4-Dihydroxyanthraquinone | Hydrogenation/Ammoniation | Recyclable catalyst, avoids high-salt waste | patsnap.com |

| Elemental Copper (Cu(0)) | Bromaminic Acid / Amines | Ullmann Coupling | Reaction in aqueous phosphate buffer | nih.gov |

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. rasayanjournal.co.intsijournals.com This non-conventional energy source accelerates reaction rates by allowing for rapid and uniform heating of the reaction mixture. rasayanjournal.co.in Key benefits include drastically reduced reaction times, often from hours to minutes, higher product yields, and improved purity. tsijournals.com

A significant advancement in this area is the development of solvent-free, or "dry media," synthesis. rasayanjournal.co.in Reactions can be carried out with neat reactants, sometimes on a solid support like silica or alumina, which eliminates the need for potentially hazardous and high-boiling point solvents like DMSO or DMF. rasayanjournal.co.intsijournals.com

Specifically for aminoanthraquinone synthesis, microwave irradiation has been effectively combined with catalytic systems. A protocol for the Ullmann coupling reaction between bromaminic acid and various amines uses microwave heating in conjunction with a copper catalyst in an aqueous buffer. nih.gov This method achieves reaction completion in just 2-30 minutes. nih.gov Similarly, microwave-assisted amination of other heterocyclic compounds has demonstrated superior performance compared to conventional heating, providing higher yields in significantly shorter timeframes (e.g., 10 minutes vs. 16 hours). nih.gov These examples underscore the potential of microwave technology to create more efficient and environmentally benign pathways for the synthesis of this compound and related compounds.

Design and Synthesis of π-Extendable Systems Incorporating this compound Scaffolds

Extending the π-conjugated system of the anthraquinone core is a key strategy for tuning its optoelectronic properties for applications in materials science, such as in nonlinear optics, nano-devices, and energy conversion. nih.gov Research has focused on developing rational design principles to create π-extendable building blocks from the 1,5-diaminoanthraquinone (1,5-DAAQ) scaffold, a structure closely related to this compound. nih.govacs.org

A successful method has been developed to sequentially install π-extendable anchoring groups onto the 1,5-DAAQ core without disturbing the crucial amino (-NH₂) and carbonyl (>C=O) functional groups or the planarity of the molecule. nih.gov This allows for the creation of a series of building blocks, such as n-TIPS-DAAQs (where n = 1-4), where triisopropylsilyl (TIPS) acetylene (B1199291) groups are added to the anthraquinone skeleton. nih.gov This design is powerful because the undisturbed amino groups remain available for subsequent C-N bond formation reactions, offering multiple pathways to create even longer π-conjugated systems. nih.govacs.org

The sequential addition of these exocyclic π-linkers has a predictable and tunable effect on the molecule's properties. Key research findings include:

A systematic bathochromic (red) shift in both the absorption and emission spectra as the number of acetylene groups increases. nih.gov

Selective stabilization of the Lowest Unoccupied Molecular Orbital (LUMO), effectively lowering its energy level. For example, the LUMO level of 4-TIPS-DAAQ was found to be -3.72 eV. nih.gov

The ability to further extend the system, as demonstrated by the efficient, high-yield synthesis of 2-Ph-DAAQ from 2-TIPS-DAAQ. nih.gov

This strategic approach allows for the fine-tuning of the electronic and photophysical properties of the 1,5-DAAQ core, opening avenues for the development of advanced materials based on the this compound scaffold. nih.gov

| Compound | Key Structural Feature | Observed Property Change | Significance | Source |

|---|---|---|---|---|

| 1,5-DAAQ | Core Scaffold | Baseline absorption/emission | Reference for property tuning | nih.gov |

| n-TIPS-DAAQs (n=1-4) | Sequential addition of TIPS-acetylene linkers | Systematic bathochromic shift in spectra | Predictable color and fluorescence tuning | nih.gov |

| 4-TIPS-DAAQ | Four TIPS-acetylene linkers | LUMO energy level of -3.72 eV | Tailoring of electronic acceptor properties | nih.gov |

| 2-Ph-DAAQ | Extension of a di-substituted DAAQ | Longer π-conjugated system | Demonstrates multi-directional extension potential | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,5 Diamino 2 Methylanthraquinone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds. For 1,5-diamino-2-methylanthraquinone and its derivatives, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the unambiguous confirmation of their molecular structures.

The ¹H NMR spectrum of an anthraquinone (B42736) derivative, for instance, reveals distinct signals for aromatic protons, methyl groups, and amino groups. researchgate.net The chemical shifts (δ) of these protons are influenced by their local electronic environment. Aromatic protons typically appear in the downfield region (δ 6.0-9.0 ppm), while methyl protons are found in the upfield region (around δ 2.0-3.0 ppm). The amino protons can exhibit broad signals due to hydrogen bonding and exchange processes. Furthermore, spin-spin coupling between adjacent protons provides valuable connectivity information. For example, the coupling patterns of aromatic protons can help determine the substitution pattern on the anthraquinone core. conicet.gov.ar

Similarly, ¹³C NMR spectroscopy provides a map of the carbon framework. researchgate.net The carbonyl carbons of the anthraquinone skeleton are characteristically found at very low field (δ 180-200 ppm). researchgate.net The chemical shifts of the aromatic carbons are spread across the range of δ 110-160 ppm, with carbons bearing amino or methyl groups showing distinct shifts compared to unsubstituted carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the precise connectivity between protons and carbons, further solidifying the structural assignment. researchgate.netmdpi.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Anthraquinone Derivatives

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.

In a typical mass spectrum of an anthraquinone derivative, the molecular ion peak (M⁺·) provides the exact molecular weight of the compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. conicet.gov.ar The fragmentation of the molecular ion provides valuable structural information. For instance, anthraquinones are known to undergo characteristic losses of neutral molecules like carbon monoxide (CO). nih.gov The loss of one or two CO molecules from the molecular ion is a common fragmentation pathway, leading to the formation of fluorenone-type ions. nih.gov

For substituted anthraquinones, the fragmentation pattern can reveal the nature and position of the substituents. For example, a methylanthraquinone would be expected to show a fragment corresponding to the loss of a methyl radical (·CH₃). In the case of aminoanthraquinones, the fragmentation might involve the amino group.

A study on thiol-functionalized anthraquinones using EI-MS showed characteristic fragmentation patterns, including the loss of CO molecules and fragments related to the substituent. nih.gov For instance, the loss of a neutral CO molecule from the anthraquinone ion leads to a fluorenone ion, which can further lose another CO molecule. nih.gov While specific data for this compound is not available, a gas chromatography/mass spectrometric (GC/MS) method was developed to detect 2-methylanthraquinone (B1664562) (2-MeA) in wood dust, indicating the suitability of this technique for its analysis. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Electronic Absorption Spectroscopy for Electronic Transitions and Solvatochromism

Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of light by this compound and its derivatives leads to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the compound's structure and are influenced by the solvent environment, a phenomenon known as solvatochromism.

The UV-Vis spectra of anthraquinone derivatives are affected by the nature and position of substituents. nih.gov Auxochromic groups like amino (-NH₂) and hydroxyl (-OH) groups cause a bathochromic (red) shift in the absorption bands due to the extension of the conjugated system. nih.gov The spectrum of 1,5-diaminoanthraquinone (B86024) (1,5-DAAQ) has been studied in various organic solvents. nih.gov An intramolecular hydrogen bond can form between the quinoid oxygen and the amino substituent. nih.gov The interaction of the hydrogen atom of the -NH₂ group leads to a red shift in both absorption and fluorescence spectra. nih.gov

The polarity of the solvent plays a crucial role. In a study of 1,5-DAAQ, the absorption maxima were red-shifted in all solvents relative to cyclohexane (B81311), with the exception of water, where a blue shift was observed. semanticscholar.orgresearchgate.net This is because the amino group acts as a proton donor in most solvents, but in water, which is a strong proton donor, the amino group behaves as a proton acceptor. semanticscholar.org

The following table summarizes the absorption maxima of 1,5-diaminoanthraquinone in different solvents, illustrating the solvatochromic effect.

Table 3: Absorption Maxima (λmax) of 1,5-Diaminoanthraquinone in Various Solvents

Data derived from qualitative descriptions in the provided search results. semanticscholar.orgresearchgate.net

Fluorescence Spectroscopy and Photophysical Investigations

Fluorescence spectroscopy is a sensitive technique used to study the photophysical properties of molecules, including their behavior in the excited state.

Solvent Relaxation Effects on Fluorescence Emission Profiles

The fluorescence emission of a molecule can be significantly influenced by the surrounding solvent molecules, a phenomenon known as solvent relaxation. After a molecule is excited to a higher electronic state, the solvent molecules reorient themselves around the excited-state dipole moment, leading to a lowering of the excited-state energy. This results in a red shift of the fluorescence emission maximum compared to the absorption maximum, known as the Stokes shift.

For 1,5-diaminoanthraquinone (1,5-DAAQ), the fluorescence maxima are red-shifted from cyclohexane to water. researchgate.net The Stokes shifts of 1,5-DAAQ have been correlated with various solvent polarity scales, with a better correlation observed with the ET(30) scale, suggesting that hydrogen bonding interactions are more dominant than dipolar interactions. semanticscholar.orgresearchgate.net The unusually large Stokes shift observed for 1,5-DAAQ in polar media is attributed to significant solvent relaxation. semanticscholar.orgresearchgate.net

The following table shows the Stokes shifts for 1,5-DAAQ in different solvents.

Table 4: Stokes Shifts (Δν) for 1,5-Diaminoanthraquinone in Various Solvents

Data extracted from a table in a cited study. researchgate.net

Excited State Acidity and Prototropic Reactions

The electronic distribution of a molecule can change significantly upon excitation, which can alter its acidity or basicity in the excited state compared to the ground state. This can lead to excited-state proton transfer (ESPT) reactions. Aromatic amines, which are typically weak bases in the ground state, can become more acidic in the excited state. mdpi.com

For 1,5-diaminoanthraquinone (1,5-DAAQ), studies have been conducted on its absorption and fluorescence spectral properties in aqueous solutions over a wide pH range to investigate its prototropic reactions. semanticscholar.orgresearchgate.net It was found that the fluorescence of the 1,5-DAAQ dication is red-shifted upon protonation. semanticscholar.orgresearchgate.net The acidity constants (pKa values) for various prototropic equilibria in both the ground (S₀) and first excited singlet (S₁) states have been determined. semanticscholar.orgresearchgate.net Such studies are crucial for understanding the behavior of these compounds in different chemical environments and have applications in areas like the development of fluorescent probes. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy and Related Techniques for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. This method is highly valuable for studying the formation and structure of radical intermediates that may be generated from this compound through processes like redox reactions or photolysis.

EPR spectra provide information about the g-factor and hyperfine coupling constants. The g-factor is a characteristic of the radical, and its anisotropy can give insights into the electronic structure. Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N) in the molecule, and the resulting splitting pattern can be used to map the spin density distribution and identify the atoms to which the unpaired electron is coupled.

Studies on various anthraquinone derivatives have utilized EPR to characterize their radical anions and cations. lookchem.com For example, EPR, ENDOR (Electron Nuclear Double Resonance), and TRIPLE resonance spectra have been recorded for the radical anions of several hydroxy- and amino-substituted anthraquinones. lookchem.comrsc.org In some cases, deuteriation has been used to aid in the assignment of hyperfine coupling constants to specific protons. lookchem.com

While specific EPR data for the radical species of this compound is not present in the provided results, studies on related compounds demonstrate the utility of this technique. For instance, in situ EPR and coupled online EPR/NMR methods have been used to observe the formation of radical anions in anthraquinone-based flow batteries and to determine the delocalization of the unpaired electron spin density. nih.gov The EPR spectrum of the di(9-anthryl)methyl radical showed two broad signals, indicating that the unpaired electron is primarily localized on the central carbon and slightly delocalized over the anthryl moieties. beilstein-journals.org

Table 5: List of Compounds Mentioned

X-ray Crystallography for Solid-State Structural Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While comprehensive crystallographic data for this compound is not extensively documented in the reviewed literature, analysis of its parent compound and closely related derivatives offers significant insights into its expected solid-state structure.

Detailed crystallographic studies have been conducted on the parent molecule, 1,5-diaminoanthraquinone, providing a foundational understanding of the anthraquinone framework substituted with amino groups. The crystal structure of 1,5-diaminoanthraquinone reveals specific intramolecular hydrogen bonding and intermolecular packing arrangements that influence its physical and chemical properties.

Further extending this understanding, the crystal structure of a halogenated derivative, 1,5-diamino-2,6-dibromo-9,10-anthraquinone, has been resolved, illustrating the impact of substituent groups on the molecular geometry and crystal packing. nih.govnih.gov This derivative provides a model for how additional substitution at the 2- and 6-positions of the 1,5-diaminoanthraquinone core can alter the solid-state architecture. The title compound crystallizes in the triclinic space group P-1. nih.gov The asymmetric part of the unit cell consists of one half-molecule due to inversion symmetry. nih.govnih.gov The molecular structure is characterized by intramolecular hydrogen bonding between the amino group and the adjacent carbonyl oxygen (N—H⋯O) and between the amino group and the bromine atom (N—H⋯Br). nih.govnih.gov In the crystal, molecules form inversion dimers linked by pairs of N—H⋯O hydrogen bonds. nih.govnih.gov The structure also exhibits C=O⋯π and Br⋯Br contacts. nih.govnih.gov

Additionally, the crystal structure of 2-methylanthraquinone has been investigated, which is particularly relevant for understanding the potential influence of the methyl group in this compound. researchgate.netiucr.org Crystals of 2-methylanthraquinone are monoclinic, with the space group P2(1)/c. researchgate.netiucr.org A notable feature of this structure is the disorder of the molecules around a center of symmetry. researchgate.netiucr.org This disorder arises from the random packing of molecules, which suggests that the methyl group can introduce complexities into the crystal lattice. researchgate.netiucr.org

The collective analysis of these related structures allows for a theoretical postulation of the solid-state structure of this compound. It is anticipated that the molecule would retain the key intramolecular hydrogen bonding feature between the 1-amino group and the adjacent carbonyl group. The introduction of the methyl group at the 2-position could, however, induce steric effects that may lead to a non-planar conformation of the anthraquinone core and influence the intermolecular packing, potentially leading to a disordered crystal structure similar to that observed in 2-methylanthraquinone. researchgate.netiucr.org

Table 1: Crystallographic Data for 1,5-Diamino-2,6-dibromo-9,10-anthraquinone

| Parameter | Value |

| Chemical Formula | C₁₄H₈Br₂N₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Value not available in search results |

| b (Å) | Value not available in search results |

| c (Å) | Value not available in search results |

| α (°) | Value not available in search results |

| β (°) | Value not available in search results |

| γ (°) | Value not available in search results |

| Volume (ų) | Value not available in search results |

| Z | Value not available in search results |

| Temperature (K) | 153 |

| R-factor | 0.026 |

Table 2: Crystallographic Data for 2-Methylanthraquinone

| Parameter | Value |

| Chemical Formula | C₁₅H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | Value not available in search results |

| b (Å) | Value not available in search results |

| c (Å) | Value not available in search results |

| β (°) | Value not available in search results |

| Volume (ų) | Value not available in search results |

| Z | Value not available in search results |

| Special Feature | Disordered structure |

Computational Chemistry and Theoretical Modeling of 1,5 Diamino 2 Methylanthraquinone

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. mdpi.comnih.gov It works on the principle that the total energy of a system is a functional of the electron density. For 1,5-Diamino-2-methylanthraquinone, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are employed to find the most stable molecular conformation. e-journals.inacademie-sciences.fr These calculations reveal key structural parameters such as bond lengths and angles and form the foundation for more advanced theoretical analyses. academie-sciences.fr Studies on related aminoanthraquinones have confirmed that the ground state geometries of these molecular systems are generally planar. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap generally implies higher reactivity and easier electronic excitation. irjweb.com

For amino-substituted anthraquinones, the HOMO is typically distributed over the amino groups and the anthraquinone (B42736) framework, while the LUMO is often localized on the quinone core. ifmmi.com The introduction of electron-donating groups like amino (-NH₂) tends to raise the HOMO energy level, while the methyl (-CH₃) group has a weaker electronic effect. This substitution pattern significantly reduces the HOMO-LUMO gap compared to unsubstituted anthraquinone, shifting the molecule's absorption into the visible region. researchgate.net

Table 1: Representative DFT-Calculated Frontier Orbital Energies and Gaps for Amino-Substituted Anthraquinones Note: Values are illustrative for amino-substituted anthraquinones and may vary based on the specific computational method and basis set used.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Anthraquinone | -6.99 | -2.79 | 4.20 researchgate.net |

| 1,5-Diaminoanthraquinone (B86024) | -5.88 | -2.78 | 3.10 researchgate.net |

| Representative Diamino-AQ Derivative | -5.60 | -3.50 | 2.10 |

| Representative Amino-Sulfone AQ Derivative | -6.21 | -3.89 | 2.32 |

This interactive table provides representative data on Frontier Molecular Orbital energies.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP would show negative potential around the oxygen atoms of the carbonyl groups, making them sites for electrophilic interaction. The hydrogen atoms of the amino groups would exhibit positive potential. Mulliken population analysis provides a quantitative measure of the partial atomic charges, further clarifying the charge distribution. academie-sciences.fr Studies on similar molecules show that in the ground state, most negative charges are localized on the oxygen and nitrogen atoms, while positive charges are concentrated on the hydrogen atoms attached to the nitrogens. academie-sciences.fr This charge distribution is fundamental to understanding intermolecular interactions, such as hydrogen bonding.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Aminoanthraquinone Note: These values are representative and calculated via DFT methods. The specific values for this compound would require a dedicated calculation.

| Atom | Mulliken Charge (a.u.) |

| O (Carbonyl) | -0.45 to -0.55 |

| N (Amino) | -0.40 to -0.50 academie-sciences.fr |

| C (Carbonyl) | +0.30 to +0.40 |

| H (Amino) | +0.10 to +0.20 academie-sciences.fr |

This interactive table displays illustrative Mulliken charge data for key atoms.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study molecules in their excited states. mdpi.com It has become a standard method for predicting the electronic absorption spectra (like UV-Visible spectra) of organic dyes with considerable accuracy. mdpi.comresearchgate.netscm.com By calculating the energies of vertical electronic transitions and their corresponding oscillator strengths, TD-DFT can simulate the absorption spectrum, providing insights into the relationship between molecular structure and color. researchgate.net

For this compound, TD-DFT calculations can predict the maximum absorption wavelength (λmax) in the visible spectrum. The primary visible absorption band in amino-substituted anthraquinones arises from an intramolecular charge transfer (ICT) transition, specifically from the HOMO, located on the electron-donating amino groups and the aromatic system, to the LUMO, centered on the electron-accepting anthraquinone core. e-journals.in The accuracy of TD-DFT predictions depends on the choice of functional and basis set, with hybrid functionals like B3LYP and PBE0 often providing reliable results for this class of dyes, with prediction errors for λmax sometimes as low as 13-20 nm. researchgate.net A study on 1,5-diaminoanthraquinone calculated a dominant absorption band at 490 nm in a solvent medium, which is associated with the HOMO-LUMO transition. e-journals.in

Table 3: Comparison of Theoretical and Experimental λmax for Representative Anthraquinone Dyes Note: This table illustrates the typical accuracy of TD-DFT simulations for anthraquinone dyes.

| Dye | Theoretical λmax (nm) (Method) | Experimental λmax (nm) |

| 1,5-Diaminoanthraquinone | 490 (TD-B3LYP, in Acetonitrile) e-journals.in | ~509 (in Cyclohexane) ifmmi.com |

| 1,4-Diaminoanthraquinone (B121737) | ~550 | ~550-590 |

| 2,6-Diaminoanthraquinone (B87147) | ~430 | ~440-470 |

| 1,8-Diaminoanthraquinone | ~515 | ~520-530 |

This interactive table compares theoretical and experimental absorption maxima.

The transition dipole moment (TDM) is a vector that describes the change in dipole moment of a molecule during an electronic transition. Its orientation within the molecular frame is crucial for applications in guest-host systems, such as liquid crystal displays (LCDs). nih.gov For a dye to be effective as a guest in a liquid crystal host, its TDM should align with the molecular axis that orients with the liquid crystal director. nih.gov

TD-DFT calculations can determine the orientation of the TDM for the visible absorption band relative to a defined molecular axis, often the minimum moment of inertia (MOI) axis. acs.orgrsc.org The angle between the TDM and this axis is denoted as β. nih.gov A smaller β angle leads to a higher order parameter (Sβ), indicating better alignment and, consequently, a higher dichroic ratio, which is desirable for display applications. acs.org Studies on 1,5-diamine substituted anthraquinones have shown that they tend to have poorer alignment of their TDMs compared to 1,5-disulfide or 2,6-diphenyl substituted dyes, resulting in lower order parameters. acs.org

Table 4: Representative Calculated TDM Angles (β) and Order Parameters (Sβ) for 1,5-Disubstituted Anthraquinone Dyes Note: Data is illustrative for this class of compounds and highlights the influence of the linking group.

| Dye Substituent (1,5-positions) | TDM Angle (β) (degrees) | Order Parameter (Sβ) |

| Diamine (-NH-) | 20-30 | ~0.75 - 0.85 acs.org |

| Disulfide (-S-) | < 5 | > 0.99 acs.org |

This interactive table presents data on transition dipole moment angles and order parameters.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT and TD-DFT calculations typically model molecules in a vacuum or with an implicit solvent, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions and dynamic behavior of a dye molecule within a complex environment, such as a liquid crystal host or a polymer matrix. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational changes of the dye and its interactions with surrounding host molecules over time. nih.govwhiterose.ac.uk

For a molecule like this compound used as a guest dye, MD simulations can be performed on a system containing one or more dye molecules embedded within a large number of liquid crystal molecules (e.g., E7). whiterose.ac.ukrsc.org These simulations yield trajectories that can be analyzed to determine the orientational order parameter of the dye's long axis with respect to the liquid crystal director. northumbria.ac.uk This molecular order parameter, when combined with the TDM order parameter (Sβ) from TD-DFT, gives a calculated dichroic order parameter that can be directly compared with experimental values. whiterose.ac.uknorthumbria.ac.uk This combined computational approach has been shown to successfully rationalize and predict alignment trends in guest-host systems, making it an invaluable tool for the rational design of new dye molecules. northumbria.ac.ukyork.ac.uk

Chemical Reactivity and Mechanistic Studies Involving 1,5 Diamino 2 Methylanthraquinone

Redox Chemistry and Electron Transfer Mechanisms of Anthraquinone (B42736) Derivatives

The redox behavior of anthraquinone derivatives is fundamental to their application in various fields, including electrochemistry and materials science. The core anthraquinone structure undergoes a reversible two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460). This process is highly dependent on the pH of the medium and the nature of the substituents on the anthraquinone core. nih.gov

For amino-substituted anthraquinones, the redox mechanism is significantly influenced by the position and electronic nature of the amino groups. Cyclic voltammetry (CV) is a key technique used to study these processes. In aprotic solvents like acetonitrile (B52724), many anthraquinone derivatives exhibit two distinct one-electron reduction steps, corresponding to the formation of the radical anion (AQ•⁻) and then the dianion (AQ²⁻). acs.org

In the case of diaminoanthraquinones, CV studies under CO2-saturated conditions in acetonitrile have shown that the first reduction peak current is significantly enhanced compared to inert conditions. This suggests an interaction between the reduced anthraquinone species and CO2. acs.org For instance, with 1,4-diaminoanthraquinone (B121737), the current for the first reduction peak doubles, and a new reduction peak appears at more negative potentials, indicating a chemical reaction following the electron transfer. acs.org The electrochemical behavior of these compounds is critical for their potential use in applications like redox flow batteries, where reversible redox reactions are essential for energy storage. nih.gov Research on related compounds like 2,6-diaminoanthraquinone (B87147) derivatives for redox flow batteries has shown reversible redox reactions at specific pH values, highlighting the tunability of these systems. nih.gov

The stability of the reduced forms is also a critical factor. For some derivatives, the reoxidation of the hydroquinone back to the quinone can be hindered at neutral to moderately alkaline pH ranges (pH 7-11), while the typical reversible redox pattern is observed at higher pH values (pH 13 and above). nih.gov This pH-dependent reversibility is a characteristic feature of anthraquinone redox chemistry.

Acid-Base Equilibria and Proton Transfer Reactions

The amino groups in 1,5-Diamino-2-methylanthraquinone introduce basic centers, and its quinone carbonyls can act as proton acceptors, leading to complex acid-base equilibria. The acidity constants (pKa values) are crucial for understanding the behavior of these molecules in different chemical environments. semanticscholar.org

Studies on 1,5-diaminoanthraquinone (B86024) (DAAQ) have revealed its prototropic reactions in both the ground state (S₀) and the first excited singlet state (S₁). semanticscholar.org The effect of solvents and pH on the absorption and fluorescence spectra allows for the determination of these acidity constants. In aqueous solutions, the amino groups can be protonated in acidic media, leading to the formation of a dication. The pKa values for these equilibria can be determined using spectrophotometric or fluorimetric titrations. semanticscholar.org

The Förster cycle method is often used to calculate the excited-state acidity constants (pKa). For DAAQ, the dication-neutral equilibrium has been studied, and the pKa value was determined through fluorimetric titration. semanticscholar.org It was observed that the fluorescence of the DAAQ dication is red-shifted upon protonation in polar solvents like water, which is attributed to significant solvent relaxation in the excited state. semanticscholar.org

Furthermore, intramolecular proton transfer can occur, especially in derivatives with hydroxyl or amino groups positioned peri to the carbonyl groups. In related dihydroxyanthraquinones, excited-state intramolecular proton transfer (ESIPT) is a well-documented phenomenon where a proton moves from the hydroxyl group to the adjacent carbonyl oxygen upon photoexcitation. researchgate.net While direct studies on the ESIPT of this compound are less common, the principles of proton transfer in related aminoanthraquinones suggest that such processes could influence its photophysical properties. researchgate.net The interplay between acid-base reactions and redox processes is also significant, as protonation can alter the redox potentials of the anthraquinone core. researchgate.net

| Equilibrium | State | pKa Value (Method) | Reference Compound |

| Dication ⇌ Monocation + H⁺ | Ground State (S₀) | - | 1,5-Diaminoanthraquinone |

| Monocation ⇌ Neutral + H⁺ | Ground State (S₀) | - | 1,5-Diaminoanthraquinone |

| Dication ⇌ Monocation + H⁺ | Excited State (S₁) | pKa*(FT) = -0.3 | 1,5-Diaminoanthraquinone |

Table created based on data for 1,5-Diaminoanthraquinone from available literature. Specific values for the 2-methyl derivative may vary. semanticscholar.org

Intermolecular Interactions and Complexation Phenomena

Host-Guest Interactions with Macrocyclic Receptors

The planar and electron-rich aromatic system of this compound, along with its hydrogen-bonding amino groups, makes it an interesting guest molecule for various macrocyclic hosts. Macrocycles like calixarenes and cyclodextrins can encapsulate such guest molecules, leading to the formation of host-guest complexes. researchgate.net These interactions are driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking.

Calixarenes, with their defined cavities and the possibility of functionalization, are particularly suited for recognizing and binding guest molecules. researchgate.net For instance, calix buu.ac.thpyrrole derivatives functionalized with aminoanthraquinone moieties have been designed as supramolecular sensors. researchgate.netgoogle.com The binding of a guest can lead to changes in the spectroscopic properties (e.g., UV-Vis absorption or fluorescence) of the host or guest, which forms the basis for molecular recognition and sensing applications.

While specific studies on the complexation of this compound with macrocycles are not extensively documented, research on related aminoanthraquinone derivatives provides insight into the potential interactions. The formation of these supramolecular assemblies can alter the chemical and physical properties of the anthraquinone derivative, such as its solubility and reactivity.

Charge-Transfer Complex Formation and Characterization

This compound, with its electron-donating amino groups, can act as an electron donor in the presence of suitable electron acceptors, leading to the formation of charge-transfer (CT) complexes. These complexes are characterized by a new, often intense, absorption band in the visible or near-infrared region of the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules.

The formation of CT complexes has been reported for related aminoanthraquinones. For example, 1-aminoanthraquinone (B167232) forms a CT complex with the strong electron acceptor 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). researchgate.net Similarly, the interaction between 1,5-diaminoanthraquinone and electron-deficient compounds can lead to CT complexation, which can be observed through distinct color changes. buu.ac.th For instance, thiourea (B124793) derivatives of 1,5-diaminoanthraquinone show significant color changes in the presence of anions like fluoride (B91410), which is attributed to a charge-transfer process within the molecule, enhanced by hydrogen bonding. buu.ac.th

The formation of a CT complex between polydopamine (PDA), a polymer rich in quinone-like structures, and titanium dioxide (TiO2) has been shown to facilitate electron transfer upon illumination, highlighting the role of CT complexes in photochemical processes. sci-hub.st The study of CT complexes involving this compound is relevant for understanding its electronic properties and for the development of new materials with interesting optical and electronic characteristics.

Photoreactivity and Excited-State Processes in Non-Biological Systems

Chemical Mechanisms of Reactive Oxygen Species Generation (e.g., Singlet Oxygen)

Upon absorption of light, anthraquinone derivatives can be promoted to an excited singlet state (S₁). From this state, they can undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). This excited triplet state molecule can then transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet, to generate highly reactive singlet oxygen (¹O₂). This is known as a Type II photosensitization mechanism. acs.org

The efficiency of singlet oxygen generation depends on the quantum yield of triplet formation and the efficiency of energy transfer to oxygen. Substituents on the anthraquinone ring play a crucial role in these processes. Studies on various diaminoanthraquinones have shown a correlation between the quantum yield of triplet formation and the ability to initiate photo-fading via a singlet oxygen mechanism. researchgate.net

Applications of 1,5 Diamino 2 Methylanthraquinone in Advanced Functional Materials

Development of Organic Electronic Materials with Tunable Optoelectronic Properties

The inherent redox activity and extended π-conjugation of the anthraquinone (B42736) structure make its derivatives, like 1,5-diaminoanthraquinone (B86024), prime candidates for organic electronic materials. The amino groups act as electron-donating substituents, which, in conjunction with the electron-accepting quinone core, facilitate intramolecular charge transfer, a key characteristic for electronic applications.

Cathode Materials for Next-Generation Rechargeable Batteries (Lithium-Ion, Sodium-Ion, Potassium-Ion, Zn-based Aqueous)

Polymers derived from 1,5-diaminoanthraquinone have emerged as promising cathode materials for rechargeable batteries, particularly for lithium-ion batteries. The carbonyl groups on the anthraquinone unit provide abundant active sites for electrochemical reactions (lithiation and delithiation). arabjchem.org

Poly(1,5-diaminoanthraquinone) (PDAAQ), synthesized via chemical oxidation, demonstrates properties that make it a very promising cathode material. nih.gov When used in a lithium-ion battery, a PDAAQ cathode can deliver an initial discharge capacity of 221 mAh·g⁻¹, retaining 80% of this capacity after 40 cycles. nih.gov Further research has shown that polymerized 1,5-diaminoanthraquinone can deliver exceptionally high charge capacities, reaching up to 311 mAh/g. nih.gov The primary challenge for small molecule anthraquinone-based materials is their tendency to dissolve in organic electrolytes, which leads to performance degradation. arabjchem.org Incorporating the 1,5-diaminoanthraquinone moiety into a polymer backbone effectively mitigates this issue. arabjchem.orgresearchgate.net

While most research has centered on lithium-ion batteries, the robust redox properties of anthraquinone-based polymers suggest their potential applicability in other next-generation systems like sodium-ion (SIBs), potassium-ion (PIBs), and zinc-ion batteries (ZIBs). arabjchem.orgnih.gov For instance, other anthraquinone-based porous polymers have been successfully used as cathodes in aqueous ZIBs, showing high capacity and cycling stability. nih.gov

Table 1: Performance of 1,5-Diaminoanthraquinone-Based Cathode Materials in Lithium-Ion Batteries

| Cathode Material | Initial Discharge Capacity (mAh·g⁻¹) | Capacity Retention | Number of Cycles | Reference |

| Poly(1,5-diaminoanthraquinone) (PDAAQ) | 221 | 80% | 40 | nih.gov |

| Polymerized 1,5-diaminoanthraquinone (DAAQ) | up to 311 | Not Specified | Not Specified | nih.gov |

Conjugated Microporous Polymers (CMPs) and Redox-Active Porous Organic Polymers (POPs) Incorporating Anthraquinone Moieties

The integration of redox-active units like anthraquinone into the frameworks of Conjugated Microporous Polymers (CMPs) and Porous Organic Polymers (POPs) is a key strategy for developing high-performance energy storage materials. arabjchem.orgacs.org These materials combine the electrochemical activity of the anthraquinone core with the benefits of a porous structure, such as high surface area and efficient ion transport. acs.org

CMPs are a class of materials characterized by their extended π-conjugation and permanent microporosity. nih.gov By using monomers like 2,6-diaminoanthraquinone (B87147), researchers have synthesized flexible polymer electrodes. For example, a CMP created from 2,6-diaminoanthraquinone and triphenylamine (B166846) (PAQTA) exhibited significant pseudocapacitive behavior, which is beneficial for energy storage. nih.gov

Similarly, redox-active POPs can be created by polymerizing building blocks that contain anthraquinone units. skku.edu This approach not only solves the issue of solubility that plagues small-molecule electrodes but also provides a stable, rigid structure with accessible active sites, enhancing the cycling stability of electrochemical devices. arabjchem.org These anthraquinone-based POPs are considered significant prospects for various rechargeable batteries, including LIBs, SIBs, PIBs, and ZIBs. arabjchem.org The synthesis of such polymers often involves methods like Sonogashira coupling, using precursors such as 2,6-dibromoanthraquinone. acs.orgskku.edu

Chemical Sensing Platforms and Detection Systems

The photophysical properties of 1,5-diaminoanthraquinone, specifically its absorption and fluorescence characteristics, make it a candidate for use in chemical sensing applications. researchgate.netnih.gov The interaction of the amino groups and the quinone oxygen with various analytes can lead to detectable changes in its optical properties. nih.gov

Ion Detection and Recovery Applications (e.g., Lithium Ions)

Derivatives of diaminoanthraquinone have been successfully developed as selective chemosensors for various ions. For example, a sensor synthesized from 1,2-diaminoanthraquinone (B157652) was shown to be a highly selective colorimetric and fluorometric sensor for copper (Cu²⁺) and sulfide (B99878) (S²⁻) ions, with detection limits in the nanomolar range. rsc.org The sensor allowed for naked-eye detection through a distinct pink-to-blue color change upon binding with Cu²⁺. rsc.org

While direct application of 1,5-diamino-2-methylanthraquinone for lithium-ion detection is not widely documented, related anthraquinone-based chemosensors have demonstrated high selectivity for other ions like fluoride (B91410) (F⁻), cyanide (CN⁻), and hydroxide (B78521) (OH⁻) through clear visual and spectral changes. pcbiochemres.com The principle of molecular recognition, where a host molecule like a calixarene (B151959) selectively binds with a guest molecule like 1,5-diaminoanthraquinone, has been studied using spectroscopic techniques, forming the basis for potential sensor development. nih.gov These examples underscore the potential to design specific this compound-based sensors for targeted ions, including lithium, by modifying the receptor sites.

Role as Chemical Intermediates in Dye and Pigment Industry Innovations

Aminoanthraquinones are a crucial class of intermediates in the synthesis of a wide variety of dyes and pigments. rsc.org The specific substitution pattern on the anthraquinone core dictates the final color and properties of the dye. These intermediates are typically derived from petroleum and coking industry products like benzene (B151609) and naphthalene. rsc.org

1,5-diaminoanthraquinone itself is a known dye intermediate. tcichemicals.comsigmaaldrich.com It is used in the synthesis of more complex dye molecules. The process often involves reacting dinitroanthraquinones with ammonia (B1221849) in an organic solvent to produce the corresponding diaminoanthraquinones. google.com The ultraviolet and visible absorption spectra of compounds like 1,5-diaminoanthraquinone are well-documented, with the visible absorption bands being responsible for their characteristic color. researchgate.net These bands arise from intramolecular charge-transfer transitions from the amino groups to the carbonyl groups. researchgate.net The versatility and established chemistry of diaminoanthraquinones make them foundational components for innovation in the dye and pigment industry.

Photosensitizer Applications in Non-Biological Systems (e.g., Photographic Films, Photoconductors)

The photophysical properties of 1,5-diaminoanthraquinone, including its behavior upon absorption of light, are central to its potential use as a photosensitizer. researchgate.netnih.gov A photosensitizer is a molecule that produces a chemical change in another molecule in a light-driven process. The absorption and fluorescence spectra of 1,5-diaminoanthraquinone have been studied extensively in various solvents and pH conditions. researchgate.net

These studies reveal that its properties are influenced by factors like hydrogen bonding and solvent polarity. researchgate.net While direct, large-scale application in photographic films or as photoconductors is not prominently reported in recent literature, its fundamental photosensitive nature is clear. The ability of the anthraquinone core to participate in photo-induced electron transfer processes makes it a plausible candidate for such applications, though further research is needed to develop practical systems based on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.